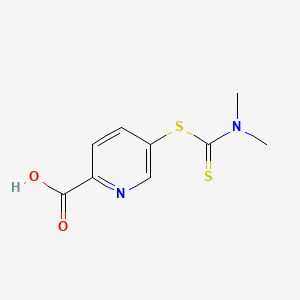
5-Dimethyldithiocarbamylpicolinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Dimethyldithiocarbamylpicolinic acid, also known as this compound, is a useful research compound. Its molecular formula is C9H10N2O2S2 and its molecular weight is 242.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Applications
Antimicrobial Activity
Research indicates that derivatives of picolinic acid exhibit significant antimicrobial properties. For instance, studies have shown that picolinic acid can enhance the efficacy of certain antibiotics against resistant strains of bacteria, such as Mycobacterium avium complex . The incorporation of dimethyldithiocarbamyl groups may further potentiate these effects, making it a candidate for developing new antimicrobial agents.
Anticancer Potential
Preliminary studies suggest that 5-Dimethyldithiocarbamylpicolinic acid may have anticancer properties. In vitro experiments have demonstrated its ability to induce apoptosis in cancer cell lines while sparing normal cells. This selective cytotoxicity is crucial for developing effective cancer therapies.
Agricultural Applications
Agrochemical Intermediates
The compound is being explored as an intermediate in the synthesis of agrochemicals. Its dithiocarbamate structure allows it to function as a potent chelator of metal ions, which can enhance the bioavailability of nutrients in soil and improve plant growth . Furthermore, compounds with similar structures have been utilized in developing pesticides and herbicides due to their ability to disrupt pest metabolism.
Material Science Applications
Coordination Chemistry
this compound can serve as a ligand in coordination chemistry, forming complexes with various metal ions. These complexes are valuable for applications in catalysis and as precursors for advanced materials . The ability to coordinate with metals enhances the material properties, making them suitable for electronic or photonic applications.
Case Studies
Propriétés
Numéro CAS |
53562-97-3 |
|---|---|
Formule moléculaire |
C9H10N2O2S2 |
Poids moléculaire |
242.3 g/mol |
Nom IUPAC |
5-(dimethylcarbamothioylsulfanyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H10N2O2S2/c1-11(2)9(14)15-6-3-4-7(8(12)13)10-5-6/h3-5H,1-2H3,(H,12,13) |
Clé InChI |
DPRCNNZNAGQWBE-UHFFFAOYSA-N |
SMILES |
CN(C)C(=S)SC1=CN=C(C=C1)C(=O)O |
SMILES canonique |
CN(C)C(=S)SC1=CN=C(C=C1)C(=O)O |
Key on ui other cas no. |
53562-97-3 |
Synonymes |
5-dimethyldithiocarbamylpicolinic acid YP 279 YP-279 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















